molecular formula C25H28O3Si B8469480 t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane CAS No. 391671-82-2

t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane

Cat. No. B8469480
M. Wt: 404.6 g/mol
InChI Key: BSAVOFUYZFQQJZ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06605618B2

Procedure details

(4-Benzyloxy-phenoxy)-tert-butyl-diphenyl-silane (32.5 g, 67 mmol) was dissolved in ethanol. 10% Palladium on carbon (3.0 g) was added followed by cyclohexene (100 mL). The mixture was heated at reflux for 16 hours. The reaction was cooled to room temperature and filtered through Celite. The solvent was removed in vacuo to yield the title compound (22.0 g, 63 mmol).
Name
(4-Benzyloxy-phenoxy)-tert-butyl-diphenyl-silane
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
title compound

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:32]=[CH:31][C:12]([O:13][Si:14]([C:27]([CH3:30])([CH3:29])[CH3:28])([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=CC=CC=1.C1CCCCC=1.C([OH:41])C>[Pd]>[C:27]([Si:14]([O:13][C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][CH:2]2[CH2:7][O:41]2)=[CH:32][CH:31]=1)([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:28])([CH3:30])[CH3:29]

Inputs

Step One
Name
(4-Benzyloxy-phenoxy)-tert-butyl-diphenyl-silane
Quantity
32.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(O[Si](C2=CC=CC=C2)(C2=CC=CC=C2)C(C)(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
title compound
Type
product
Smiles
C(C)(C)(C)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63 mmol
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.